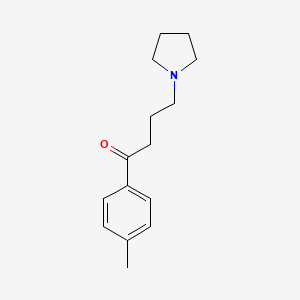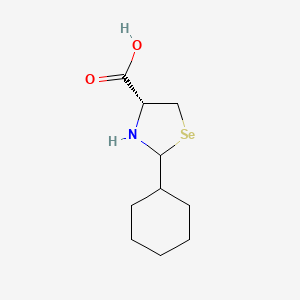![molecular formula C13H18NO4P B14177103 1-[Ethoxy(phenyl)phosphoryl]-L-proline CAS No. 918794-12-4](/img/structure/B14177103.png)
1-[Ethoxy(phenyl)phosphoryl]-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Ethoxy(phenyl)phosphoryl]-L-proline is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
準備方法
The synthesis of 1-[Ethoxy(phenyl)phosphoryl]-L-proline typically involves the reaction of L-proline with ethoxy(phenyl)phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the synthesis process.
化学反応の分析
1-[Ethoxy(phenyl)phosphoryl]-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[Ethoxy(phenyl)phosphoryl]-L-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[Ethoxy(phenyl)phosphoryl]-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-[Ethoxy(phenyl)phosphoryl]-L-proline can be compared with other similar compounds, such as ethyldiphenylphosphinate and triphenylphosphine oxide. These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover even more of its potential benefits and uses.
特性
CAS番号 |
918794-12-4 |
|---|---|
分子式 |
C13H18NO4P |
分子量 |
283.26 g/mol |
IUPAC名 |
(2S)-1-[ethoxy(phenyl)phosphoryl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H18NO4P/c1-2-18-19(17,11-7-4-3-5-8-11)14-10-6-9-12(14)13(15)16/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,16)/t12-,19?/m0/s1 |
InChIキー |
CYXBMFXVABQLNB-HSLMYDHPSA-N |
異性体SMILES |
CCOP(=O)(C1=CC=CC=C1)N2CCC[C@H]2C(=O)O |
正規SMILES |
CCOP(=O)(C1=CC=CC=C1)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)

![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
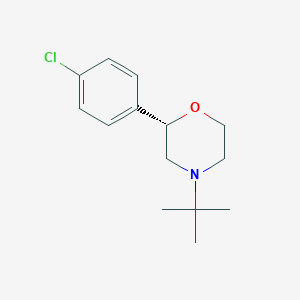
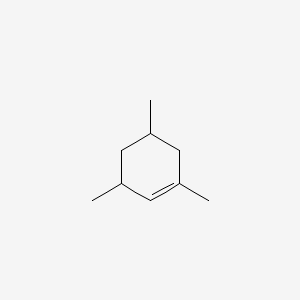
![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)


![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
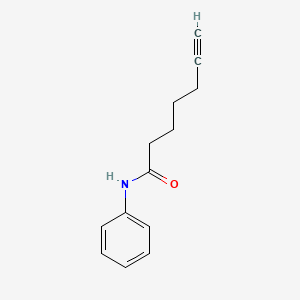
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
